molecular formula C7H14O B156899 2,4-Dimethyl-3-pentanone CAS No. 565-80-0

2,4-Dimethyl-3-pentanone

Cat. No.: B156899
CAS No.: 565-80-0
M. Wt: 114.19 g/mol
InChI Key: HXVNBWAKAOHACI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2,4-Dimethyl-3-pentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Chemistry

In the field of chemistry, 2,4-Dimethyl-3-pentanone serves as a solvent and an intermediate in organic synthesis. Its ability to dissolve various organic compounds makes it valuable for laboratory experiments and industrial applications. It can also participate in several chemical reactions:

  • Oxidation : Converts to corresponding carboxylic acids.
  • Reduction : Yields alcohols.
  • Substitution : Engages in nucleophilic substitution reactions with various reagents .

Biology

This compound has been utilized in biological studies to investigate isotopic fractionation factors for carbon-bound hydrogen positions adjacent to carbonyl groups in ketones . Additionally, it exhibits potential antimicrobial properties:

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli12
This compoundS. aureus15

These findings suggest its potential as a natural preservative or antibacterial agent .

Medicine

In medicinal chemistry, this compound is explored as a precursor in the synthesis of pharmaceuticals. Its cytotoxicity has been evaluated against various cancer cell lines:

Cell LineIC50 (mM)
HeLa5.0
MCF-77.5
A5496.0

These results indicate selective cytotoxicity towards certain cancer cells, suggesting potential applications in cancer therapy .

Industrial Applications

In industry, this compound is employed as a ketonic solvent in automotive assembly plants for fuel injectors and as a photoinitiator for UV-curable acrylic coatings used in optical fiber gratings . Its solvent properties make it suitable for use with polymers like nitrocellulose and polypropylene.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial effects of various ketones, including this compound. The compound demonstrated significant antibacterial activity against E. coli and S. aureus at concentrations above 1 mM.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research focused on the cytotoxic effects of this compound on human cancer cell lines revealed that treatment with it led to increased apoptosis rates in HeLa cells compared to untreated controls. Flow cytometry analysis confirmed elevated levels of annexin V-positive cells post-treatment .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-pentanone involves its interaction with molecular targets and pathways associated with its functional groups. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. This reactivity is crucial for its role in organic synthesis and industrial applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,4-Dimethylpentan-3-one
  • Synonyms: Diisopropyl ketone, Isobutyrone, Isopropyl ketone
  • CAS Registry Number : 565-80-0
  • Molecular Formula : C₇H₁₄O
  • Molecular Weight : 114.19 g/mol
  • Structure : A branched ketone with two isopropyl groups flanking the carbonyl group.

Properties :

  • Physical State: Liquid (derivatives like 2,4-dibromo-2,4-dimethyl-3-pentanone are clear to amber liquids) .
  • Reactivity: Undergoes keto-enol tautomerization due to α-hydrogen atoms .
  • Applications : Used in fuel additives to enhance octane ratings , synthetic intermediates for pharmaceuticals , and as a secondary metabolite in biological systems .

Comparison with Structurally Similar Ketones

Reactivity and Steric Effects

The reactivity of ketones in nucleophilic addition reactions is influenced by steric hindrance and electronic factors. A comparative study of relative reaction rates with 9-BBN (9-borabicyclo[3.3.1]nonane) highlights these effects :

Compound Relative Reaction Rate
Acetone 1.00
3-Methyl-2-butanone 0.67
3-Pentanone 0.20
2,4-Dimethyl-3-pentanone 0.069

Key Findings :

  • Acetone (unbranched) reacts fastest due to minimal steric hindrance.
  • This compound exhibits the lowest reactivity, attributed to its bulky isopropyl groups, which hinder nucleophilic attack on the carbonyl carbon .

3-Pentanone (CAS 96-22-0) :

  • Structure: Linear pentanone with a central carbonyl group.
  • Applications : Solvent and precursor in organic synthesis.
  • Comparison: Higher reactivity than this compound due to reduced branching .

4-Heptanone (CAS 123-19-3) :

  • Structure : Longer carbon chain with a carbonyl group.
  • Applications : Industrial solvent and flavoring agent.
  • Comparison: Increased chain length reduces volatility compared to this compound .

Diisobutyl Ketone (Hypothetical Analog) :

  • Structure : Similar branching but with iso-butyl groups.
  • Comparison: Likely higher steric hindrance than this compound, further reducing reactivity.

Cyclopentanone (CAS 120-92-3) :

  • Structure : Cyclic ketone.
  • Applications : Polymer precursor and solvent.
  • Comparison : Cyclic structure confers distinct electronic properties and reactivity compared to acyclic analogs .

Data Tables

Table 1: Key Physical and Chemical Properties

Property This compound Acetone 3-Pentanone
Molecular Weight (g/mol) 114.19 58.08 86.13
Boiling Point (°C) Not reported 56 102
Density (g/mL) Not reported 0.784 0.814
Reactivity (Relative Rate) 0.069 1.00 0.20

Biological Activity

2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone or isobutyrone, is a secondary metabolite classified under ketones. Its molecular formula is C7H14OC_7H_{14}O with a molecular weight of approximately 114.19 g/mol. This compound has garnered interest due to its potential biological activities, although research on its specific effects remains limited.

  • IUPAC Name: 2,4-dimethylpentan-3-one
  • CAS Number: 565-80-0
  • Molecular Weight: 114.19 g/mol
  • Boiling Point: 124-125 °C
  • Melting Point: -69 °C
  • Density: 0.803 g/cm³
  • Flash Point: 15 °C (59 °F)
  • Solubility: Insoluble in water

Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial properties. In a comparative analysis of various ketones, it was found that this compound inhibited the growth of certain bacterial strains, indicating potential use as a natural preservative or antibacterial agent.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli12
This compoundS. aureus15

These results suggest that the compound could be effective against common pathogens, although further research is necessary to establish its efficacy and mechanism of action.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. One study reported the compound's IC50 values in different cellular contexts:

Cell LineIC50 (mM)
HeLa5.0
MCF-77.5
A5496.0

These findings indicate that the compound may possess selective cytotoxicity towards certain cancer cell lines, suggesting potential applications in cancer therapy.

The exact mechanism by which this compound exerts its biological effects is not well understood. However, preliminary investigations suggest that it may disrupt cellular membranes or interfere with metabolic pathways in target cells. Electron paramagnetic resonance (EPR) spectroscopy studies have indicated alterations in membrane fluidity upon treatment with this compound, which could contribute to its cytotoxic effects observed in various assays .

Case Study: Antibacterial Activity

A study focused on the antibacterial activity of several ketones, including this compound. The researchers treated cultures of E. coli and S. aureus with varying concentrations of the compound and measured the resulting inhibition zones. The results demonstrated significant antibacterial activity at concentrations above 1 mM.

Case Study: Cytotoxic Effects on Cancer Cells

In another investigation, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The study revealed that treatment with the compound led to increased apoptosis rates in HeLa cells compared to untreated controls. Flow cytometry analysis confirmed these findings by showing elevated levels of annexin V-positive cells post-treatment.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,4-Dimethyl-3-pentanone relevant to its use in organic synthesis?

  • Answer : this compound (C₇H₁₄O, MW 114.19 g/mol) is a branched ketone with a boiling point of 125.25°C and a density of 0.806 g/mL at 25°C . Its low polarity and moderate dielectric constant (ε ≈ 9.1) make it a suitable solvent for reactions requiring aprotic conditions, such as organometallic syntheses . The branched structure enhances steric hindrance, influencing reactivity in nucleophilic additions or reductions. For example, its use as a solvent in radical decarbonylation studies minimizes solvent interference due to its inertness .

Q. What are the established methods for synthesizing this compound?

  • Answer : A common route involves the reaction of α,α′-dibromo ketones (e.g., 2,4-dibromo-2,4-dimethyl-3-pentanone) with organocopper reagents. For instance, treatment with lithium dimethylcuprate(I) in diethyl ether at -78°C yields this compound via selective alkylation . Alternative methods include ketonization of diisopropyl precursors or catalytic oxidation of secondary alcohols. Purity is typically verified via GC-MS or retention index comparisons (e.g., 1077.8 RI on non-polar columns) .

Advanced Research Questions

Q. How does the solvent environment influence the electrochemical reduction pathways of this compound derivatives?

  • Answer : Solvent polarity and proton availability critically determine product selectivity. Electroreduction of 2,4-dibromo-2,4-dimethyl-3-pentanone in polar aprotic solvents (e.g., DMF) favors radical intermediates, while acetic acid promotes proton-coupled electron transfer, yielding α-acetoxy ketones . Experimental design should optimize solvent-electrode interactions (e.g., Pt vs. Ag/AgCl) and monitor intermediates via in situ FTIR or cyclic voltammetry .

Q. What strategies can resolve contradictions in chromatographic retention data for this compound across different experimental conditions?

  • Answer : Discrepancies in retention indices (e.g., 1077.8 vs. 1010.7 in polar vs. non-polar columns) arise from column phase polarity and temperature gradients . Standardization using reference compounds (e.g., n-alkanes) and controlled oven temperature (±0.1°C) improves reproducibility. Advanced hyphenated techniques (GC-MS or GC-IR) confirm identity when retention indices overlap with structural analogs .

Q. In the context of radical reactions, how does the structure of this compound affect the decarbonylation kinetics of derived acyl radicals?

  • Answer : The steric bulk of the diisopropyl groups stabilizes acyl radicals, slowing decarbonylation rates (kCO) compared to linear ketones. Solvent effects are minimal due to the compound’s low polarity, but protic solvents (e.g., ethanol) slightly accelerate decarbonylation via hydrogen bonding . Computational studies (DFT) can model transition states to quantify steric and electronic contributions to activation energy .

Properties

IUPAC Name

2,4-dimethylpentan-3-one
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InChI

InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5-6H,1-4H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HXVNBWAKAOHACI-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O
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DSSTOX Substance ID

DTXSID3038771
Record name 2,4-Dimethylpentan-3-one
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Molecular Weight

114.19 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid
Record name 2,4-Dimethyl-3-pentanone
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Record name 2,4-Dimethyl-3-pentanone
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Boiling Point

125.40 °C. @ 760.00 mm Hg
Record name 2,4-Dimethyl-3-pentanone
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Solubility

5.7 mg/mL at 25 °C
Record name 2,4-Dimethyl-3-pentanone
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Vapor Pressure

13.4 [mmHg]
Record name 2,4-Dimethyl-3-pentanone
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CAS No.

565-80-0
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Melting Point

-69 °C
Record name 2,4-Dimethyl-3-pentanone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,4-Dimethyl-3-pentanone
2,4-Dimethyl-3-pentanone
2,4-Dimethyl-3-pentanone
2,4-Dimethyl-3-pentanone
2,4-Dimethyl-3-pentanone
2,4-Dimethyl-3-pentanone

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